molecular formula C8H16O2 B2449117 (2S)-2-(Oxan-3-yl)propan-1-ol CAS No. 2248220-04-2

(2S)-2-(Oxan-3-yl)propan-1-ol

Cat. No.: B2449117
CAS No.: 2248220-04-2
M. Wt: 144.214
InChI Key: HSJPLLRBWCOXJG-GVHYBUMESA-N
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Description

(2S)-2-(Oxan-3-yl)propan-1-ol: is an organic compound that belongs to the class of secondary alcohols It features a propanol backbone with an oxane (tetrahydropyran) ring attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(Oxan-3-yl)propan-1-ol can be achieved through several methods. One common approach involves the ring-opening of an epoxide with a suitable nucleophile. For instance, the reaction of (S)-propylene oxide with 3-hydroxytetrahydropyran in the presence of a strong base like sodium hydride can yield this compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the catalytic hydrogenation of a precursor compound. This process typically requires a metal catalyst such as palladium on carbon and hydrogen gas under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(Oxan-3-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Thionyl chloride for conversion to a chloride, phosphorus tribromide for conversion to a bromide.

Major Products Formed

    Oxidation: (2S)-2-(Oxan-3-yl)propan-1-one.

    Reduction: (2S)-2-(Oxan-3-yl)propane.

    Substitution: (2S)-2-(Oxan-3-yl)propyl chloride or bromide.

Scientific Research Applications

(2S)-2-(Oxan-3-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-(Oxan-3-yl)propan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxane ring and hydroxyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(Oxan-3-yl)propan-1-ol: The enantiomer of (2S)-2-(Oxan-3-yl)propan-1-ol, differing in the spatial arrangement of atoms.

    (2S)-2-(Tetrahydrofuran-3-yl)propan-1-ol: A similar compound with a tetrahydrofuran ring instead of an oxane ring.

    (2S)-2-(Oxan-2-yl)propan-1-ol: A structural isomer with the oxane ring attached to the second carbon atom.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the oxane ring, which imparts distinct chemical and physical properties. These features make it valuable for specific synthetic and research applications.

Properties

IUPAC Name

(2S)-2-(oxan-3-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-7(5-9)8-3-2-4-10-6-8/h7-9H,2-6H2,1H3/t7-,8?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJPLLRBWCOXJG-GVHYBUMESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1CCCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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